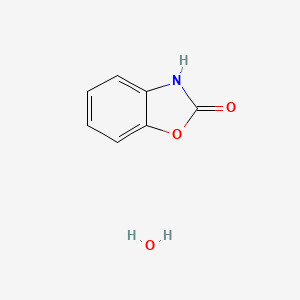

2-BEnzoxazolinone hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-1,3-benzoxazol-2-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2.H2O/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJMLQFFPIKVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)O2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzoxazolinone

Established Synthetic Routes to 2-Benzoxazolinone (B145934)

2-Benzoxazolinone and its derivatives are significant structural motifs found in many biologically active compounds, leading to the development of various synthetic strategies for their preparation. These methods range from traditional condensation reactions to more modern techniques like continuous-flow synthesis, aiming for higher yields, milder reaction conditions, and improved safety profiles.

A primary and well-established method for synthesizing 2-benzoxazolinone involves the condensation of o-aminophenol with various C1-electrophiles. This approach is valued for its directness and the ready availability of the starting materials.

Traditionally, highly reactive and toxic reagents such as phosgene have been employed. The reaction of o-aminophenol with phosgene provides 2-benzoxazolinone in a straightforward manner. However, the hazardous nature of phosgene has prompted the search for safer alternatives.

Urea is a commonly used, safer substitute for phosgene. The condensation of o-aminophenol with urea, typically in a melt or a high-boiling solvent, yields 2-benzoxazolinone. This method avoids the use of toxic gases and is more environmentally benign, though it may require high temperatures. The reaction proceeds by the nucleophilic attack of the amino group of o-aminophenol on a carbonyl group of urea, followed by cyclization and elimination of ammonia. One advantage of this process is that it can utilize aqueous solutions of o-aminophenol, which can be directly obtained from the hydrogenation of o-nitrophenol, making the process more efficient. google.com The products obtained from this method are often of high purity, reducing the need for extensive purification steps. google.com

Other carbonic acid derivatives can also be used in condensation reactions with o-aminophenol to produce 2-benzoxazolinone. mdpi.com The traditional approach for benzoxazole (B165842) synthesis is the condensation of 2-aminophenol (B121084) with various carbonyl compounds under different reaction conditions. nih.gov

| Reagent | Conditions | Advantages | Disadvantages |

| Phosgene | Solvent | High yield, straightforward | Highly toxic and corrosive |

| Urea | Melt or high-boiling solvent | Safer, high purity product | High temperatures required |

| Other Carbonic Acid Derivatives | Various | Avoids phosgene | May require specific catalysts or conditions |

Oxidative cyclocarbonylation presents an alternative route to 2-benzoxazolinone, often utilizing transition metal catalysts. This method involves the reaction of o-aminophenol with carbon monoxide and an oxidant.

One such approach involves the use of iron catalysts, such as FeCl3·6H2O and Fe(acac)3, under relatively mild conditions (100–120 °C, atmospheric pressure) in the presence of carbon tetrachloride (CCl4) and water. mdpi.comsciforum.net It is proposed that carbon dioxide is formed in situ and then participates in the cyclization reaction with o-aminophenol to form the target 2-benzoxazolinone. mdpi.comsciforum.net This method offers high yields and avoids the use of highly toxic reagents like phosgene. sciforum.net

Copper(II) complexes have also been shown to catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. rsc.org This biomimetic approach proceeds under mild conditions and can also be used for preparing related benzimidazoles and benzothiazoles. nih.gov

| Catalyst System | Oxidant | Conditions | Key Features |

| FeCl3·6H2O or Fe(acac)3 / CCl4 / H2O | In situ generated CO2 | 100–120 °C, atmospheric pressure | High yield, avoids toxic reagents mdpi.comsciforum.net |

| Mononuclear Copper(II) complexes | Air (O2) | Mild conditions | Biomimetic, good catalytic efficiency rsc.org |

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of 2-benzoxazolinone and its derivatives, offering significant advantages over traditional batch processing. mt.comseqens.com This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. mt.comseqens.comneuroquantology.com

A continuous-flow preparation of 2-benzoxazolinone has been developed via the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a stable and atom-economic chlorinating agent. acs.org This system was optimized to prevent solid accumulation and allows for the production of hundreds of grams of pure product in a single day. acs.org

The benefits of flow chemistry for producing such compounds are numerous:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. mt.comstolichem.com

Improved Control: Precise control over reaction parameters leads to better product quality and consistency. mt.comseqens.com

Scalability: Seamless scaling from laboratory to industrial production is possible without extensive revalidation. seqens.comneuroquantology.com

Efficiency: Continuous production reduces downtime and increases throughput, often with reduced energy and solvent consumption. seqens.commanufacturingchemist.com

Besides the more common routes, several other synthetic strategies have been employed to produce 2-benzoxazolinone and its derivatives.

From Salicylamide: As mentioned in the context of flow chemistry, 2-benzoxazolinone can be synthesized from salicylamide via a Hofmann rearrangement using trichloroisocyanuric acid. mdpi.comacs.org

From Hydroxybenzoic Acid: Another alternative involves the use of hydroxybenzoic acid with ammonium azide and a Vilsmeier complex. However, this method involves the use of potentially explosive and toxic reagents. mdpi.comsciforum.net

Acetylation and Subsequent Reactions: The synthesis of 2-acetoxy-N-(2-hydroxyphenyl)acetamide from o-aminophenol and 2-acetoxyacetyl chloride is a step in the biotransformation studies of related compounds and demonstrates the manipulation of functional groups on the o-aminophenol scaffold. nih.gov

Mannich Reaction: The Mannich reaction is a versatile method for the synthesis of derivatives of 2-benzoxazolinone. researchgate.net This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. It is particularly useful for introducing substituents at the 3-position of the 2-benzoxazolinone ring system. researchgate.net The resulting Mannich bases are often biologically active compounds. neu.edu.tr

| Pathway | Precursor | Reagents | Key Transformation |

| Hofmann Rearrangement | Salicylamide | Trichloroisocyanuric acid | Rearrangement of an amide |

| Azide-based Synthesis | Hydroxybenzoic acid | Ammonium azide, Vilsmeier complex | Involves hazardous reagents |

| Mannich Reaction | 2-Benzoxazolinone | Formaldehyde, Amine | C-N bond formation at N-3 |

Derivatization Strategies for Structure-Activity Relationship Studies

The derivatization of the 2-benzoxazolinone scaffold is a crucial aspect of medicinal chemistry, aimed at exploring and optimizing the biological activities of these compounds. By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR) to identify analogues with enhanced potency and selectivity.

The design and synthesis of substituted 2-benzoxazolinone analogues are guided by the desire to modulate their pharmacological properties. Modifications are typically made at the nitrogen atom (position 3) and on the benzene (B151609) ring.

A common strategy involves the synthesis of a series of derivatives with various substituents to assess their impact on a specific biological target. For instance, new series of benzoxazolin-2-one linked to hydrazones and azoles have been synthesized and evaluated for their antibacterial properties. mdpi.comresearchgate.net The synthesis of these analogues allows for a systematic study of how different functional groups and their positions influence biological activity. mdpi.com

The synthesis of N-substituted derivatives is a frequent approach. For example, eight new 1-(2-benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanol and -propanol derivatives have been prepared to investigate their analgesic properties. nih.gov Similarly, the synthesis of various 3-substituted 2(3H)-benzoxazolone derivatives has been undertaken to evaluate their cytotoxic and antimicrobial activities. neu.edu.tr

The following table summarizes examples of derivatization strategies and the targeted biological activities:

| Position of Substitution | Type of Substituent | Synthetic Method | Targeted Activity |

| N-3 | Hydrazones, Azoles | Multistep synthesis from 2-benzoxazolinone | Antibacterial mdpi.comresearchgate.net |

| C-6 | (4-Arylpiperazine-1-yl)ethanol/propanol | Multistep synthesis | Analgesic nih.gov |

| N-3 | Various substituents via Mannich reaction | Mannich Reaction | Analgesic, Anti-inflammatory researchgate.net |

| Benzene Ring | Fluoro, Chloro, Bromo | Reaction with substituted benzoyl chlorides | α-Chymotrypsin inhibition nih.gov |

These studies are essential for developing a comprehensive understanding of the SAR of 2-benzoxazolinone derivatives, which in turn guides the design of more potent and specific therapeutic agents. rsc.org

Formation of Conjugates and Advanced Chemical Adducts

The 2-benzoxazolinone scaffold serves as a versatile platform for the synthesis of a wide array of conjugates and complex chemical adducts. Through targeted reactions, primarily at the nitrogen atom of the heterocyclic ring and at various positions on the benzene ring, researchers have developed numerous derivatives. These modifications are instrumental in exploring and modulating the chemical and biological properties of the parent molecule. Key synthetic strategies include N-alkylation, the formation of hydrazone and azole derivatives, and Mannich reactions to produce β-amino carbonyl compounds.

One prominent pathway to creating 2-benzoxazolinone conjugates involves the initial synthesis of a propanoic acid derivative, which is then further functionalized. For instance, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid can be esterified to yield methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate. This ester serves as a key intermediate for producing hydrazides, such as 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, by reacting it with hydrazine hydrate (B1144303). mdpi.com This hydrazide is a crucial building block for synthesizing a variety of hydrazone conjugates. mdpi.com

By condensing the propanehydrazide with different aromatic aldehydes, a series of N'-benzylidene-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide conjugates have been synthesized. mdpi.com These reactions introduce diverse substituents onto the benzoxazolinone core, creating a library of related compounds. mdpi.comresearchgate.net Furthermore, the propanoic acid intermediate can be coupled with o-phenylenediamine to form benzimidazole adducts, such as 3-(2-(1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one. mdpi.com

Another significant class of adducts is Mannich bases, which are formed through the aminoalkylation of the 2-benzoxazolinone core. neu.edu.trwikipedia.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 2-benzoxazolinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (such as piperazine derivatives). wikipedia.orgtubitak.gov.tr This reaction typically results in the formation of a β-amino-carbonyl compound, known as a Mannich base, by substituting at the N-3 position of the benzoxazolinone ring. neu.edu.trresearchgate.net

The synthesis of these conjugates and adducts allows for the systematic modification of the 2-benzoxazolinone structure, enabling the investigation of structure-activity relationships for various applications. The following tables summarize the synthetic findings for representative conjugates and adducts.

Table 1: Synthesis of 2-Benzoxazolinone Hydrazone Conjugates mdpi.com

| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N'-(4-Fluorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 4-Fluorobenzaldehyde | 87 | 180-182 |

| N'-(2-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 2-Chlorobenzaldehyde | 73 | 162-164 |

| N'-(4-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | 4-Chlorobenzaldehyde | 81 | 202-204 |

Table 2: Synthesis of 2-Benzoxazolinone Benzimidazole Adducts mdpi.com

| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Benzene-1,2-diamine | 27 | 204-206 |

| 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | 4-Chlorobenzene-1,2-diamine | 56 | 208-210 |

| 3-(2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | 4-Fluorobenzene-1,2-diamine | 27 | 218-220 |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

Spectroscopic Analysis in 2-Benzoxazolinone (B145934) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-Benzoxazolinone. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous structural assignment of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the aromatic ring of the 2-Benzoxazolinone core resonate in the downfield region, generally between 7.0 and 7.4 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns can reveal the substitution pattern on the benzene (B151609) ring. The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet at a more variable downfield position, often above 9.0 ppm, and its chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring, typically appearing in the range of 153-155 ppm. The aromatic carbons produce a series of signals between approximately 109 and 142 ppm. The two carbons attached to the heteroatoms (C-O and C-N) have distinct chemical shifts within this aromatic region, often around 130 ppm and 142 ppm, respectively.

Interactive Table: Typical NMR Chemical Shifts (δ) for the 2-Benzoxazolinone Core

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| N-H | >9.0 | - | Broad singlet, chemical shift is solvent dependent. |

| Aromatic C-H | 7.0 - 7.4 | 109 - 124 | Complex multiplet pattern. |

| Aromatic C-N | - | ~131 | Quaternary carbon. |

| Aromatic C-O | - | ~142 | Quaternary carbon. |

| C=O | - | 153 - 155 | Carbonyl carbon, typically a weak signal. |

Note: The exact chemical shifts can vary based on the solvent used and the presence of substituents on the benzoxazolinone ring.

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in 2-Benzoxazolinone. The spectrum provides characteristic absorption bands that act as molecular fingerprints.

The most prominent and diagnostic peak in the IR spectrum of 2-Benzoxazolinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (lactone) group. This peak typically appears in the region of 1750-1780 cm⁻¹. dergipark.org.trmdpi.comneu.edu.tr Another key feature is the N-H stretching vibration, which is observed as a sharp to moderately broad peak around 3100-3450 cm⁻¹. dergipark.org.trmdpi.com The presence of water in 2-Benzoxazolinone hydrate (B1144303) would be indicated by a broad absorption band in the 3200-3500 cm⁻¹ region, potentially overlapping with the N-H stretch. Additional bands corresponding to C-O and C-N stretching, as well as aromatic C=C and C-H vibrations, are also present in the fingerprint region of the spectrum.

Interactive Table: Characteristic IR Absorption Bands for 2-Benzoxazolinone

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3450 | Medium to Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (lactone) | Stretch | 1750 - 1780 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-N | Stretch | 1100 - 1250 | Medium |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 2-Benzoxazolinone and providing structural information through analysis of its fragmentation patterns. The nominal molecular weight of 2-Benzoxazolinone (C₇H₅NO₂) is 135 g/mol . nih.gov

In electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 136. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Under electron ionization (EI) conditions, the molecular ion peak (M⁺) is observed at m/z 135. researchgate.net Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments on the molecular ion can provide further structural confirmation. Common fragmentation pathways involve the loss of small, stable molecules. A characteristic fragmentation of the benzoxazolinone ring involves the loss of carbon monoxide (CO, 28 Da) or isocyanate (HNCO, 43 Da), leading to fragment ions that help to confirm the core structure. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in the solid state. libretexts.org This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of 2(3H)-Benzoxazolone has been determined, revealing a nearly planar bicyclic ring system. nih.gov The analysis of the crystal packing shows that molecules are linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming chains or more complex networks. These hydrogen bonding interactions are crucial in defining the solid-state architecture and influencing the physical properties of the compound, such as its melting point and solubility. For 2-Benzoxazolinone hydrate, water molecules would be incorporated into the crystal lattice, participating in and potentially altering this hydrogen-bonding network. Studies on related N-acyl oxazolinones also show a planar imide nitrogen, indicating the delocalization of the nitrogen lone pair into the carbonyl group. st-andrews.ac.uk

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, offer profound insights into the electronic structure and reactivity of 2-Benzoxazolinone, complementing experimental data.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic properties of molecules. durham.ac.uk For 2-Benzoxazolinone, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties (such as vibrational frequencies and NMR chemical shifts), and analyze the molecule's reactivity. semanticscholar.orgnih.gov

Key applications of DFT in the study of 2-Benzoxazolinone include:

Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing accurate bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Reactivity Mapping: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For 2-Benzoxazolinone, the MEP would show a negative potential (electron-rich region) around the carbonyl oxygen and a positive potential (electron-poor region) near the N-H proton, consistent with their roles as a hydrogen bond acceptor and donor, respectively. nih.gov

Spectroscopic Prediction: DFT methods can calculate theoretical IR and NMR spectra. Comparing these calculated spectra with experimental data can aid in the assignment of complex signals and confirm the proposed structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives.

For derivatives of 2-benzoxazolinone, QSAR studies have been successfully developed to predict a range of biological activities, including anti-HIV, analgesic, and anti-inflammatory effects. In a typical study, a set of known benzoxazolinone analogues with measured biological activities is used to train the model. Various descriptors are calculated for each molecule, encompassing electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

| Compound Derivative | Key Descriptor (Example: LogP) | Experimental Activity (Log IC50) | QSAR Predicted Activity (Log IC50) |

|---|---|---|---|

| Benzoxazolinone-A | 2.1 | -5.4 | -5.5 |

| Benzoxazolinone-B | 2.5 | -5.9 | -5.8 |

| Benzoxazolinone-C | 1.8 | -5.1 | -5.2 |

| Benzoxazolinone-D | 2.9 | -6.2 | -6.1 |

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a 2-benzoxazolinone derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). This method provides critical insights into the binding mode and affinity of a ligand within the active site of its biological target.

Docking simulations have been instrumental in elucidating the mechanism of action for 2-benzoxazolinone compounds. In studies targeting HIV, for example, derivatives were docked into the active site of the HIV integrase enzyme. nih.govchemrxiv.org These simulations revealed that the compounds occupy the same region as known inhibitors and form important interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, other research has shown that benzoxazolinone analogues can fit within the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein, establishing hydrogen bonds with crucial residues. innovareacademics.in

The results of docking are often quantified by a "docking score" or binding energy, which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable interaction. For instance, in a study against Staphylococcus aureus biotin (B1667282) protein ligase, substituted benzoxazolinone derivatives achieved significantly better docking scores (e.g., -7.49 kcal/mol) compared to the simple, unsubstituted benzoxazolinone structure (-4.37 kcal/mol), highlighting the impact of specific functional groups on binding efficacy. acs.org The specific interactions identified, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, are vital for optimizing the ligand's structure to enhance its inhibitory activity. nih.gov

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Benzoxazolinone | S. aureus Biotin Ligase | -4.37 | Val123, Gly124 |

| Derivative S2 | S. aureus Biotin Ligase | -7.49 | Arg88, Tyr110, Val123 |

| Derivative S3 | S. aureus Biotin Ligase | -7.34 | Arg88, Gly124, Phe125 |

| Benzoxazolinone-X | HIV Integrase | -6.80 | Asp64, Cys65, His67 |

In Silico Analysis of Hydration and Solvation Phenomena

The interaction of a compound with its surrounding solvent, particularly water, is fundamental to its biological activity. The presence of water molecules can mediate ligand-protein interactions, influence a compound's conformation, and affect its solubility and ability to cross biological membranes. For a compound like this compound, understanding its hydration and solvation properties is especially pertinent.

In silico methods are used to model these phenomena at an atomic level. One common approach is molecular dynamics (MD) simulation , where the movement of the solute (2-benzoxazolinone) and surrounding water molecules is simulated over time. These simulations can reveal the structure of the "hydration shell"—the layer of water molecules immediately surrounding the compound—and identify specific hydrogen bonding patterns.

Another important aspect is the calculation of solvation free energy , which is the energy change associated with transferring a molecule from a vacuum to a solvent. nih.gov This value is crucial for predicting solubility and binding affinities. Computational techniques, such as those employing a polarizable continuum model (PCM), can estimate the energetic effects of a solvent on chemical reactions. nih.govacs.org For example, a computational study on the aminolysis of 2-benzoxazolinone calculated that the presence of water as a solvent significantly lowers the reaction's energy barrier from approximately 28-29 kcal/mol in the gas phase to 20 kcal/mol, demonstrating the profound impact of solvation. nih.govacs.org

These computational analyses help explain how the "hydrate" form of 2-benzoxazolinone behaves in an aqueous biological environment, providing a more complete picture of its pharmacodynamic and pharmacokinetic properties. Understanding these solute-solvent interactions is a critical step in the rational design of effective therapeutic agents.

Ecological and Biological Functions of 2 Benzoxazolinone in Plant and Microbial Systems

Role in Plant Defense Mechanisms and Allelopathy

2-Benzoxazolinone (B145934) (BOA) is a significant allelochemical, a class of secondary metabolites produced by certain plants that influence the growth, survival, and reproduction of other organisms. ebi.ac.uk Found in several graminaceous crops like rye, maize, and wheat, BOA plays a crucial role in the plant's defense and competitive strategies. znaturforsch.comresearchgate.net

Benzoxazinoids, the precursors to BOA, are synthesized by plants as a defense mechanism. tum.de These compounds are stored in an inactive, glucosylated form in the plant vacuoles, qualifying them as phytoanticipins—pre-formed antimicrobial compounds. nih.govnih.gov When plant tissue is damaged by herbivores or pathogens, glucosidases are released, which hydrolyze the glucosides into their toxic aglycone forms, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). nih.govresearchgate.net

These unstable aglycones then spontaneously degrade into the more stable 2-benzoxazolinone (BOA). nih.govresearchgate.net This rapid conversion from a non-toxic precursor to a toxic compound upon attack means that BOA also functions as a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms. ebi.ac.ukresearchgate.net The production and accumulation of BOA are therefore integral to the plant's induced defense response. nih.govresearchgate.net

BOA is released into the soil through root exudation and the decomposition of plant residues, where it exerts its allelopathic effects on neighboring and succeeding plants. researchgate.netresearchgate.netmdpi.com Its phytotoxicity has been documented against a variety of crops and weeds. researchgate.net The effectiveness of BOA as an allelochemical depends on its concentration in the soil and the susceptibility of the receiving plant species. researchgate.net

Research has demonstrated that BOA can significantly inhibit the growth of various plant species. For instance, in laboratory settings, BOA has been shown to suppress the germination and growth of several plants, leading to its consideration as a potential natural herbicide. znaturforsch.com The allelopathic activity of BOA is a key factor in the competitive success of the plants that produce it, such as rye, in agricultural and natural ecosystems. ebi.ac.uk

The phytotoxic effects of BOA are manifested through various impacts on the physiological and biochemical processes of target plants, ultimately leading to growth inhibition. nih.gov

A significant aspect of BOA's mode of action is its interference with plant hormone signaling. It is a well-documented inhibitor of auxin activity. nih.gov BOA can modify the binding affinity of auxins to their receptor sites, which disrupts auxin-induced growth. nih.gov The inhibitory effect of BOA on auxin binding correlates with its ability to inhibit the growth of coleoptile segments. nih.govplu.mx This anti-auxin activity can lead to reduced cell wall extensibility and turgor, contributing to growth inhibition. nih.gov The interaction with auxin signaling is a critical component of BOA's allelopathic effects. mdpi.com

BOA demonstrates potent inhibitory effects on the early life stages of plants. It significantly affects both seed germination and subsequent seedling growth. znaturforsch.comresearchgate.net Studies have shown that BOA can reduce the germination rates of various vegetable crops. jeb.co.innih.gov For example, at a concentration of 1000 µM, it reduced the germination of Pisum sativum, Raphanus sativus, and Brassica oleracea var. botrytis by over 50% and completely suppressed the germination of Brassica oleracea var. capitata. jeb.co.innih.gov

Following germination, BOA continues to impede development, with a more pronounced effect often observed on root growth compared to shoot growth. jeb.co.innih.gov It can significantly reduce the radicle and plumule length of seedlings. znaturforsch.comresearchgate.netnih.gov For instance, BOA has been observed to reduce the root and shoot length of test plants by approximately 40-82% and 55-85%, respectively. jeb.co.innih.gov This interference with early growth is a key factor in its allelopathic potential, as it can prevent competing plants from establishing themselves. znaturforsch.com

Data on the Effects of 2-Benzoxazolinone (BOA) on Plant Growth

| Plant Species | BOA Concentration (µM) | Effect on Germination | Effect on Root Length (% reduction) | Effect on Shoot Length (% reduction) | Reference |

| Pisum sativum | 1000 | >50% reduction | ~40-82% | ~55-85% | jeb.co.innih.gov |

| Raphanus sativus | 1000 | >50% reduction | ~40-82% | ~55-85% | jeb.co.innih.gov |

| Brassica oleracea var. botrytis | 1000 | >50% reduction | ~82% | ~73% | jeb.co.innih.gov |

| Brassica oleracea var. capitata | 1000 | Complete suppression | ~40-82% | ~55-85% | jeb.co.innih.gov |

| Mung bean (Phaseolus aureus) | Not specified | Inhibited | Significantly reduced | Significantly reduced | znaturforsch.comresearchgate.netnih.gov |

Impact on Plant Growth and Development

Interactions with Microbial Communities and Biotransformation Pathways

The introduction of 2-benzoxazolinone (BOA) into the soil environment, primarily through its release from certain plant species, initiates a complex series of interactions with soil microorganisms. These microbes have evolved diverse strategies to metabolize, detoxify, and in some cases, resist the biocidal properties of this compound. The biotransformation of 2-benzoxazolinone not only determines its persistence and fate in the soil but also influences the composition and function of microbial communities.

Microbial Degradation and Detoxification Mechanisms of 2-Benzoxazolinone

Microorganisms, including various fungi and bacteria, are the primary drivers of 2-benzoxazolinone degradation in the soil. They employ specific enzymatic pathways to break down this allelochemical, often as a detoxification strategy. The initial and critical step in many of these pathways is the hydrolytic opening of the lactam ring in the BOA molecule, which leads to the formation of 2-aminophenol (B121084) (o-aminophenol). nih.govnih.govasm.org This intermediate is then channeled into several different metabolic routes, resulting in a variety of transformation products. nih.govresearchgate.net

Fungal species, particularly those that are plant pathogens or endophytes, exhibit notable capabilities in transforming 2-benzoxazolinone. A common detoxification pathway involves the cleavage of the BOA heterocycle, a reaction mediated by a γ-lactamase enzyme found in genera such as Fusarium and potentially Gaeumannomyces graminis. frontiersin.org This initial step is followed by conjugation to malonic acid. frontiersin.org For instance, the endophytic fungus Fusarium sambucinum has been shown to completely transform BOA into N-(2-hydroxyphenyl)malonamic acid. asm.orgasm.org This conversion is considered a detoxification mechanism, as the resulting malonamic acid derivative is less toxic than the parent compound. nih.gov

However, not all fungi are capable of degrading BOA. Studies on endophytic fungi isolated from Aphelandra tetragona revealed that while Fusarium sambucinum could detoxify BOA, other isolates such as Plectosporium tabacinum, Gliocladium cibotii, and Chaetosphaeria sp. showed no degradation activity. nih.govasm.orgasm.org This highlights the specificity of detoxification capabilities among different fungal species.

| Fungal Genus/Species | Transformation Process | Key Transformation Product(s) | Reference |

|---|---|---|---|

| Fusarium sambucinum | Detoxification via heterocycle cleavage and conjugation | N-(2-hydroxyphenyl)malonamic acid | nih.govasm.org |

| Gaeumannomyces graminis | Heterocycle cleavage (potential), Oxidation of intermediate | 2-amino-3H-phenoxazin-3-one | nih.govfrontiersin.org |

| Plectosporium tabacinum | No degradation observed | N/A | asm.org |

| Gliocladium cibotii | No degradation observed | N/A | asm.org |

| Chaetosphaeria sp. | No degradation observed | N/A | asm.org |

Bacteria also play a significant role in the degradation of 2-benzoxazolinone in soil. The bacterium Acinetobacter calcoaceticus is known to perform the opening of the BOA heterocycle. frontiersin.org Another well-characterized example is Pigmentiphaga sp. DL-8, which utilizes a specific enzymatic cascade to break down BOA. The key enzymes involved are BOA amidohydrolase (rCbaA), which hydrolyzes BOA, and 2-aminophenol 1,2-dioxygenase (rCnbCαCβ), which further degrades the resulting intermediate.

Similar to fungal pathways, the bacterial degradation of BOA often proceeds through the formation of 2-aminophenol. researchgate.net This intermediate can then be acetylated by bacteria to form N-(2-hydroxyphenyl)acetamide (also referred to as 2-acetamidophenol). researchgate.netfrontiersin.org This acetylation step is a common detoxification strategy observed in various soil bacteria. nih.gov

| Bacterial Genus/Species | Key Enzyme(s) | Degradation Pathway/Products | Reference |

|---|---|---|---|

| Acinetobacter calcoaceticus | Not specified | Performs heterocycle opening of BOA | frontiersin.org |

| Pigmentiphaga sp. DL-8 | BOA amidohydrolase (rCbaA), 2-aminophenol 1,2-dioxygenase (rCnbCαCβ) | Hydrolysis of BOA, followed by degradation of 2-aminophenol | |

| Various soil and root-colonizing bacteria | Not specified | Formation of 2-aminophenol, followed by oxidation to 2-amino-3H-phenoxazin-3-one | nih.gov |

The microbial transformation of 2-benzoxazolinone leads to three main classes of products: aminophenoxazinones, malonamic acids, and acetamides. nih.govresearchgate.net

Aminophenoxazinones : These tricyclic compounds are formed through the oxidative dimerization of the 2-aminophenol intermediate. researchgate.netnih.gov The most prominent member of this group is 2-amino-3H-phenoxazin-3-one (APO). nih.govresearchgate.net APO and a related compound, 2-acetylamino-(3H)-phenoxazin-3-one (AAPO), have been identified as major degradation products of BOA in soil. nih.govnih.gov The formation of these compounds is significant because APO can be more biologically active than the parent BOA molecule. nih.gov

Malonamic Acids : As previously mentioned, this class of products results from a detoxification pathway primarily observed in fungi like Fusarium. The process involves the cleavage of the BOA ring followed by conjugation, leading to N-(2-hydroxyphenyl)malonamic acid. asm.orgnih.gov

Acetamides : This group of metabolites is formed when the 2-aminophenol intermediate undergoes acylation. nih.gov The resulting products include N-(2-hydroxyphenyl)acetamide and 2-hydroxy-N-(2-hydroxyphenyl)acetamide. nih.govresearchgate.net Some endophytic fungi can further modify these acetamides through nitration, producing compounds like N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. asm.org

Microbial Resistance Mechanisms to 2-Benzoxazolinone as a Factor in Pathogenesis

For many plant pathogens, the ability to tolerate and detoxify plant-derived defense compounds like 2-benzoxazolinone is a crucial factor for successful host colonization and pathogenesis. nih.govasm.org Detoxification is, therefore, a key resistance mechanism.

Fungi that can efficiently transform BOA into less toxic metabolites, such as Fusarium sambucinum converting it to N-(2-hydroxyphenyl)malonamic acid, exhibit significantly less growth inhibition compared to fungi that cannot degrade the compound. asm.org This metabolic capability allows the pathogen to neutralize the plant's chemical defense and continue to proliferate within the host tissue.

Similarly, bacteria that colonize the roots of benzoxazinoid-producing plants, like maize, have been found to tolerate these compounds better than bacteria isolated from non-host plants. orgprints.org This suggests an adaptive evolution where the root microbiome of specific plants is selected for its ability to cope with the host's chemical exudates. This adaptation can be considered a form of resistance that allows beneficial or commensal microbes to thrive in an otherwise toxic environment, while also being a prerequisite for pathogenic microbes to cause disease.

Influence on Soil Microbiomes and Nutrient Cycling, particularly Nitrogen

The influence of 2-benzoxazolinone on specific nutrient cycles, such as the nitrogen cycle, is an area of ongoing research. Soil microorganisms are the engines of the nitrogen cycle, carrying out essential processes like nitrogen fixation, nitrification, and denitrification. frontiersin.org While plant root exudates in general are known to regulate these processes by providing energy sources or specific signaling molecules to nitrogen-cycling microbes, direct evidence linking 2-benzoxazolinone to significant shifts in the abundance or activity of these microbial guilds is not yet well-established. mdpi.com The complexity of plant-soil-microbe interactions means that the effects of a single compound like BOA may be subtle or context-dependent, influenced by soil type, existing microbial community composition, and the presence of other root exudates.

Elucidation of Molecular Mechanisms of Action in Non Human Biological Systems

Biochemical and Physiological Responses in Plants

2-Benzoxazolinone (B145934) hydrate (B1144303) induces a cascade of biochemical and physiological changes in plants, significantly altering their metabolic and enzymatic activities. These responses are indicative of a stress-induced state and the plant's subsequent defense mechanisms.

Exposure to 2-Benzoxazolinone hydrate leads to notable changes in the macromolecular composition of plants. In a study on mung bean (Phaseolus aureus), treatment with this compound resulted in a significant reduction in both protein and carbohydrate content in the root and leaf tissues. nih.gov This decrease in essential macromolecules is a likely contributor to the observed growth inhibition in affected plants. nih.gov

Table 1: Effect of this compound on Macromolecular Content in Plants

| Plant Species | Tissue | Macromolecule | Effect | Reference |

|---|---|---|---|---|

| Mung Bean (Phaseolus aureus) | Root & Leaf | Proteins | Decrease | nih.gov |

| Mung Bean (Phaseolus aureus) | Root & Leaf | Carbohydrates | Decrease | nih.gov |

| Soybean (Glycine max) | Root, Stem, Leaf | Lignin (B12514952) | Increase | nih.gov |

The presence of this compound triggers a significant modulation of various enzyme activities in plants, reflecting a response to induced stress. In mung bean seedlings, exposure to the compound led to a substantial increase in the activities of several hydrolytic and oxidative enzymes. nih.gov

Specifically, the activities of proteases and amylases, which are involved in the breakdown of proteins and carbohydrates, respectively, were found to be elevated. nih.gov This could be a compensatory mechanism in response to the decreasing levels of these macromolecules. nih.gov Furthermore, the activities of polyphenol oxidases and peroxidases, enzymes often associated with defense mechanisms and stress responses in plants, were also significantly increased in both root and leaf tissues of mung bean upon exposure to this compound. nih.gov This enzymatic enhancement is indicative of the plant's attempt to counteract the stress induced by the allelochemical. nih.gov

Table 2: Modulation of Enzyme Activities in Mung Bean (Phaseolus aureus) by this compound

| Enzyme | Tissue | Effect on Activity | Reference |

|---|---|---|---|

| Proteases | Root & Leaf | Increase | nih.gov |

| Amylases | Root & Leaf | Increase | nih.gov |

| Polyphenol Oxidases | Root & Leaf | Increase | nih.gov |

| Peroxidases | Root & Leaf | Increase | nih.gov |

A key mechanism of this compound's phytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This is evidenced by increased lipid peroxidation, measured by the accumulation of malondialdehyde (MDA), and elevated levels of hydrogen peroxide (H₂O₂) in both leaves and roots of mung bean. nih.gov

In response to this oxidative stress, plants activate their antioxidant defense systems. nih.gov Studies have shown a significant increase in the activities of several scavenging enzymes in mung bean upon treatment with this compound. nih.gov These enzymes include superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), guaiacol (B22219) peroxidase (GPX), catalase (CAT), and glutathione (B108866) reductase (GR). nih.gov The upregulation of these enzymes is a clear indication of the plant's attempt to mitigate the cellular damage caused by ROS. nih.gov Notably, at a 5 mM concentration of the compound, glutathione reductase activity in the roots of mung bean showed a nearly 22-fold increase compared to the control. nih.gov

Table 3: Oxidative Stress Markers and Scavenging Enzyme Responses in Mung Bean (Phaseolus aureus) to this compound

| Parameter | Tissue | Effect | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) Content | Leaf & Root | Increase | nih.gov |

| Hydrogen Peroxide (H₂O₂) Content | Leaf & Root | Increase | nih.gov |

| Superoxide Dismutase (SOD) Activity | Leaf & Root | Increase | nih.gov |

| Ascorbate Peroxidase (APX) Activity | Leaf & Root | Increase | nih.gov |

| Guaiacol Peroxidase (GPX) Activity | Leaf & Root | Increase | nih.gov |

| Catalase (CAT) Activity | Leaf & Root | Increase | nih.gov |

| Glutathione Reductase (GR) Activity | Leaf & Root | Increase | nih.gov |

Cellular Level Effects, including Meristematic Activity and DNA Synthesis

The phytotoxic effects of this compound extend to the cellular level, impacting cell division and DNA synthesis. The compound has been shown to selectively act at the G2/M checkpoint of the cell cycle in the root meristems of lettuce. bioaustralis.com This interference with the cell cycle progression can lead to an inhibition of cell division, which is crucial for plant growth and development, particularly in the meristematic tissues where active cell proliferation occurs. The disruption of meristematic activity ultimately contributes to the observed stunting of root and shoot growth in affected plants. tandfonline.com

Research on Potential Agrochemical Applications of 2 Benzoxazolinone

Development of Natural Product-Based Bioherbicides and Weed Management Strategies

2-Benzoxazolinone (B145934) (BOA) is a naturally occurring allelochemical found in several gramineous plants, including rye, wheat, and maize. nih.govnih.gov Its inherent phytotoxicity has led to significant research into its potential as a natural product-based bioherbicide. selleckchem.com Allelochemicals are secondary metabolites produced by a plant that can influence the growth of neighboring plants, and BOA is a well-studied example with promising herbicidal properties. jeb.co.innih.gov

The development of bioherbicides from natural compounds like BOA is driven by the need for more sustainable and environmentally benign weed management strategies. usda.gov BOA is a degradation product of larger, less stable compounds called benzoxazinoids, such as 2,4-dihydroxy-1,4(2H)-benzoxazin-3-one (DIBOA). nih.govmdpi.com When plant tissues are damaged, these parent compounds are released and break down into the more stable and phytotoxic BOA. mdpi.com This natural defense mechanism in plants like rye has been observed to suppress weed growth, forming the basis for its exploration as a bioherbicide. nih.govbioaustralis.com

Research has demonstrated that BOA effectively inhibits the germination and seedling growth of a wide range of both monocot and dicot weeds. nih.govtandfonline.com Its mode of action is believed to be multi-sited, affecting various physiological and biochemical processes in target plants. researchgate.net Studies have shown that BOA can interfere with vital metabolic processes, disrupt membrane integrity, and induce oxidative stress, ultimately leading to growth inhibition and plant death. selleckchem.comjeb.co.innih.gov For instance, it has been shown to retard the cell cycle in the root meristems of lettuce. bioaustralis.com The efficacy of BOA and its derivatives has been tested against several weed species, highlighting its broad-spectrum potential.

The table below summarizes the inhibitory effects of 2-Benzoxazolinone (BOA) and its analogs on the growth of various weed species.

| Compound | Weed Species | Effect | Reference |

| 2-Benzoxazolinone (BOA) | Cassia occidentalis | Negative influence on early growth | thebioscan.com |

| Echinochloa crus-galli | Negative influence on early growth, more sensitive than C. occidentalis | thebioscan.com | |

| Phalaris minor | Negative influence on early growth, more sensitive than C. occidentalis | thebioscan.com | |

| 5-chloro-6-methoxy-2-benzoxazolinone (Cl-MBOA) | Amaranthus caudatus | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net |

| Lepidium sativum | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net | |

| Lactuca sativa | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net | |

| Digitaria sanguinalis | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net | |

| Phleum pratense | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net | |

| Lolium multiflorum | Dose-dependent inhibition of seed germination and growth | tandfonline.comresearchgate.net |

The development of effective weed management strategies is crucial for maintaining crop yields. bayer.co.uk Natural product-based herbicides offer a promising alternative to synthetic herbicides, potentially reducing the environmental impact and mitigating the evolution of herbicide-resistant weeds. usda.gov The allelopathic properties of plants that produce benzoxazinoids, like rye, have been harnessed in agricultural practices such as using cover crops to suppress weeds. nih.govnih.gov The release of BOA and related compounds from rye residues contributes to this weed suppression. nih.gov

Integration into Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. epa.govumn.edufarmbiosecurity.com.au The use of pesticides is considered a last resort. epa.gov The multi-faceted biological activity of 2-benzoxazolinone and its parent compounds suggests they could be a valuable component within an IPM framework, not just for weed control but for managing other pests as well.

Benzoxazinoids are recognized as key defense chemicals in cereals. bioticapublications.com They exhibit a broad range of biological activities, including antifungal and insecticidal properties, which are crucial for protecting plants from various pathogens and herbivores. nih.govmdpi.com

Fungicidal Properties: Benzoxazinoids have demonstrated inhibitory effects against several fungal pathogens. nih.gov For instance, they have been shown to be effective against Fusarium species, which can cause significant yield losses in cereal crops. mdpi.com Derivatives of benzoxazolinone have also shown fungicidal activity against pathogens like Fugarium oxyporum and Verticillum dahlia. e3s-conferences.orgresearchgate.nete3s-conferences.org This inherent antifungal activity can contribute to disease suppression in crops, reducing the need for synthetic fungicides.

Insecticidal Properties: Research has indicated that benzoxazinoids can play a role in defending plants against insect pests. bioticapublications.com For example, these compounds have been found to be detrimental to aphids, which are common agricultural pests that damage crops and transmit viruses. bioticapublications.com The presence of benzoxazinoids in young plant tissues can deter feeding by such insects. mdpi.com

By incorporating plants that produce BOA into cropping systems, or by using BOA-based formulations, farmers can potentially enhance the natural defense mechanisms within their fields. This aligns with the IPM principle of using multiple control tactics to keep pest populations below economically damaging levels. csstc.org For instance, using a rye cover crop not only suppresses weeds through allelopathy but may also reduce the incidence of certain fungal diseases and insect pests, contributing to a more resilient agricultural system. The use of natural compounds like BOA in IPM can lead to a reduction in reliance on synthetic pesticides, which is beneficial for the environment and human health. epa.gov

Impact on Crop Performance and Potential for Allelopathic Cropping Systems

While 2-benzoxazolinone shows promise as a bioherbicide, its phytotoxic effects are not limited to weeds; it can also impact the germination and growth of crop plants. jeb.co.innih.gov Understanding this impact is critical for its safe and effective use in agriculture and for designing allelopathic cropping systems. Allelopathy in cropping systems involves using the chemical interactions between plants to enhance crop performance and manage pests. researchgate.net

Studies have shown that BOA can interfere with the germination and early seedling growth of various vegetable crops. nih.gov For example, at a concentration of 1000 µM, BOA significantly reduced the germination of pea (Pisum sativum), radish (Raphanus sativus), and a variety of Brassica oleracea, while completely suppressing the germination of another Brassica oleracea variety. jeb.co.innih.gov The compound generally has a more pronounced effect on root growth than on shoot growth. jeb.co.innih.gov

The table below details the phytotoxic effects of 2-Benzoxazolinone (BOA) on the germination and growth of several vegetable crops.

| Crop Species | Concentration (µM) | Germination Reduction | Root Length Reduction (Approx.) | Shoot Length Reduction (Approx.) | Reference |

| Pisum sativum | 1000 | >50% | 40-82% | 55-85% | jeb.co.innih.gov |

| Raphanus sativus | 1000 | >50% | 40-82% | 55-85% | jeb.co.innih.gov |

| Brassica oleracea var. botrytis | 1000 | >50% | ~82% | ~73% | jeb.co.innih.gov |

| Brassica oleracea var. capitata | 1000 | 100% | 40-82% | 55-85% | jeb.co.innih.gov |

Beyond affecting growth, BOA can also induce significant biochemical changes in crop plants. In Brassica oleracea, it was found to decrease the activity of hydrolytic enzymes like proteases and amylases, suggesting interference with essential metabolic processes during germination. jeb.co.innih.gov In soybean (Glycine max), BOA exposure led to reduced growth and an increase in lignin (B12514952) content in roots, stems, and leaves. nih.gov This lignification can contribute to cell wall hardening and restrict plant growth. nih.gov

This phytotoxicity to crops highlights the need for careful management when using BOA-producing plants or their residues in allelopathic systems. The selectivity of BOA's effects is a key area of research. nih.gov The goal of allelopathic cropping is to select crop varieties that can tolerate the allelochemicals while suppressing the growth of associated weeds. researchgate.netmdpi.com For example, breeding wheat cultivars with higher benzoxazinoid production has been explored as a strategy to enhance their natural weed-suppressive ability. mdpi.com The success of such systems depends on a deep understanding of the production, release, persistence, and effects of allelochemicals like BOA in the specific crop-soil environment. nih.gov

Environmental Fate and Degradation Dynamics of 2 Benzoxazolinone

Analysis of Degradation Pathways in Soil and Aquatic Environments

The degradation of 2-benzoxazolinone (B145934) in the environment is primarily a biological process driven by soil and water microorganisms. frontiersin.org The central initial step in its breakdown is the enzymatic hydrolysis of the heterocyclic ring, which opens the five-membered oxazole (B20620) ring to form the key intermediate, 2-aminophenol (B121084) (AP). nih.govnih.govresearchgate.netnih.gov This reaction is carried out by various fungi and bacteria. frontiersin.org For instance, the enzyme BOA amidohydrolase, identified in Pigmentiphaga sp. DL-8, facilitates this hydrolysis step. epa.gov

From the central intermediate 2-aminophenol, the degradation pathway branches into several routes, largely dictated by the specific microbial communities present. researchgate.net

Formation of Acetamides and Malonamic Acids : One major pathway involves the acylation or acetylation of 2-aminophenol. nih.govnih.gov Fungi, such as those from the Fusarium genus, can add a malonyl group to 2-aminophenol, detoxifying it into N-(2-hydroxyphenyl)malonamic acid (HPMA). nih.govnih.govresearchgate.netasm.org In other cases, an acetyl group is added, resulting in the formation of 2-acetamidophenol (B195528) (AAP). nih.govresearchgate.net

Formation of Phenoxazinones : A second significant pathway involves the oxidative dimerization of 2-aminophenol. researchgate.net This reaction leads to the formation of 2-amino-3H-phenoxazin-3-one (APO), a tricyclic compound that is often more biologically active than the parent BOA. researchgate.netnih.govresearchgate.net This transformation can occur abiotically through oxidation or be catalyzed by microbial enzymes. researchgate.net APO can be further transformed by microbial activity, for example, through acetylation to form 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.govresearchgate.netresearchgate.net

Nitration : Some endophytic fungi have been shown to transform BOA-derived intermediates into nitrated products. nih.govsigmaaldrich.com Following the formation of acetamides, nitration can occur on the phenyl ring, leading to compounds such as N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. nih.govsigmaaldrich.com

While most studies focus on soil environments, the high water solubility of BOA suggests it is mobile and can enter aquatic systems where similar microbial degradation pathways are expected to occur. fishersci.sefishersci.com

Factors Influencing Environmental Persistence and Transport

The persistence and movement of 2-benzoxazolinone in the environment are not static but are influenced by several key factors.

Microbial Activity : The presence and activity of competent microbial populations are the primary drivers of BOA degradation. frontiersin.orgresearchgate.net The rate of breakdown is highly dependent on the specific species of fungi and bacteria in the soil. researchgate.net For example, fungi like Fusarium sambucinum can completely transform BOA, whereas other species such as Plectosporium tabacinum and Gliocladium cibotii are unable to metabolize it. nih.govasm.org Similarly, bacteria like Acinetobacter calcoaceticus are known to open the BOA heterocycle. frontiersin.org The structure of the soil microbial community can, in turn, be influenced by the presence of BOA and its precursors. researchgate.net

Concentration : The persistence of BOA in soil is significantly dependent on its initial concentration. researchgate.net In one study, the half-life of BOA in a sandy loam soil was 3.1 days at a concentration of 3000 nmol g soil⁻¹, but it increased to 31 days when the concentration was raised to 30,000 nmol g soil⁻¹. researchgate.net This suggests that at higher, potentially phytotoxic concentrations, the degrading microbial community may be inhibited, slowing down the degradation process.

pH : While soil pH is a critical factor affecting the persistence of many herbicides, its specific impact on BOA is less well-documented. okstate.edu However, the activity of enzymes responsible for BOA degradation is pH-dependent. The BOA amidohydrolase from Pigmentiphaga sp. DL-8, which performs the initial hydrolysis step, exhibits optimal activity at a pH of 9.0 and maintains over 50% activity in a pH range of 6.0 to 10.0. epa.gov In contrast, the stability of related benzoxazole (B165842) structures has been shown to be sensitive to acidic conditions, with nonenzymatic hydrolysis occurring below pH 4.6. nih.gov

Transport : The physical and chemical properties of BOA influence its mobility. It is soluble in water, which indicates that it is likely to be mobile in the environment. fishersci.sefishersci.com This mobility allows it to spread in water systems and move through the soil profile, potentially reaching groundwater or surface water bodies. fishersci.se

Identification and Characterization of Environmental Transformation Products

The biotransformation of 2-benzoxazolinone results in a variety of metabolites, which have been identified and characterized primarily using high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS). nih.govresearchgate.net These products represent key steps in the detoxification and degradation pathways.

The primary transformation products can be grouped into three main categories:

Ring-Opened Products : The initial hydrolysis product is 2-aminophenol (AP). nih.govnih.gov This intermediate can then be acylated to form N-(2-hydroxyphenyl)malonamic acid (HPMA) or acetylated to form 2-acetamidophenol (AAP). nih.govnih.gov

Phenoxazinones : Through oxidative dimerization of 2-aminophenol, the tricyclic compound 2-amino-3H-phenoxazin-3-one (APO) is formed. nih.govnih.gov This product can be subsequently acetylated to yield 2-acetylamino-(3H)-phenoxazin-3-one (AAPO). nih.govresearchgate.net Studies have shown that while BOA may have a half-life of a few days, APO can be significantly more persistent, remaining in the soil for months. researchgate.netnih.gov

Nitrated Derivatives : In the presence of certain fungi, nitrated acetamides can be produced, including N-(2-hydroxy-5-nitrophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. nih.govsigmaaldrich.com

The table below summarizes the key environmental transformation products identified from the degradation of 2-benzoxazolinone.

Future Research Directions and Emerging Areas of Investigation

Deeper Exploration of Molecular Mechanisms in Allelopathy and Plant-Microbe Interactions

While the allelopathic effects of 2-benzoxazolinone (B145934) (BOA) and its precursors are well-documented, the precise molecular mechanisms governing these interactions require more profound investigation. Future studies should aim to elucidate the complete signaling cascades initiated by BOA and its more potent microbial biotransformation product, 2-amino-3H-phenoxazin-3-one (APO), in target plants. A significant breakthrough has been the identification of histone deacetylases (HDACs) as a molecular target for APO. nih.gov Upon entering the root cells of target plants, APO and its methoxy derivative (AMPO) inhibit HDACs, leading to histone hyperacetylation. nih.gov This epigenetic modification alters chromatin structure, causing widespread transcriptional misregulation and ultimately inhibiting the plant's growth. nih.gov

Further research should focus on identifying the full spectrum of proteins and receptors that interact with these compounds. Understanding these interactions will clarify how plants perceive and respond to these chemical signals at a molecular level. nih.govrsc.org Moreover, the role of benzoxazinoids as signaling molecules that shape the rhizosphere microbiome is an area of intense interest. asm.orgnih.govlbl.gov Studies have shown that benzoxazinoids can act as chemoattractants for certain plant growth-promoting bacteria, such as Azospirillum brasilense, while having minimal effects on others. asm.org They can also act as antibiotics, exerting selective pressure on root-associated bacterial communities. researchgate.net Future research should employ metabolomic and transcriptomic approaches to unravel the complex chemical crosstalk between BOA-producing plants, neighboring plants, and the diverse microbial communities in the soil, clarifying how these interactions influence ecosystem dynamics and plant health. nih.govnih.gov

Comprehensive Studies on the Influence of Hydration on 2-Benzoxazolinone Bioactivity and Stability

For 2-benzoxazolinone, the hydrate (B1144303) form may have different properties compared to the anhydrous form that could be significant in an agricultural context. proumid.com For example, a difference in solubility could affect its concentration in soil water and, consequently, its uptake by plants and microorganisms. quora.com The stability of the hydrate versus the anhydrous form under varying environmental conditions of temperature and humidity is also a critical factor that could determine its persistence and effectiveness as an allelochemical. proumid.comtainstruments.com

Future research must conduct comparative studies on the physicochemical properties of 2-benzoxazolinone hydrate and its anhydrous counterpart. Vapor sorption analysis could be used to determine the stability of different hydrate states as a function of temperature and humidity. proumid.com Furthermore, bioassays comparing the allelopathic and antimicrobial activities of the two forms are necessary to determine if the water of hydration significantly modulates biological function. Such studies are essential for standardizing research findings and for the potential development of stable and effective agrochemical formulations.

Advancements in Computational Modeling for Predictive Biology and Novel Compound Design

Computational modeling offers a powerful tool for accelerating research into 2-benzoxazolinone and its derivatives. Predictive biology, integrating computational models with experimental data, can provide deep insights into the mechanisms of action and help design novel, highly-effective compounds. mdpi.comnih.gov

Computational studies have already been used to investigate the reaction mechanisms of 2-benzoxazolinone, such as its ring-opening aminolysis, by modeling different pathways and calculating their energy barriers in both gas phase and in various solvents. nih.gov This approach can be expanded to model interactions with specific biological targets. For instance, molecular docking and dynamics simulations can be used to predict how BOA derivatives bind to target enzymes or receptors, such as the histone deacetylases inhibited by APO. nih.gov This would facilitate the design of new analogues with enhanced specificity and activity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of various benzoxazolinone derivatives with their observed biological activities (e.g., herbicidal, fungicidal). cabidigitallibrary.orgnih.gov By identifying the key structural features required for potency, these models can guide the synthesis of new compounds with improved properties. nih.gov Such predictive models are invaluable for prioritizing synthetic targets, reducing the time and cost associated with traditional trial-and-error screening, and accelerating the discovery of new agrochemical leads. mdpi.com

Sustainable Agrochemical Innovations Derived from 2-Benzoxazolinone Research

The inherent biological activity of 2-benzoxazolinone and its derivatives presents a significant opportunity for the development of new, sustainable agrochemicals. e3s-conferences.org As natural products, benzoxazinoids and their metabolites can serve as templates for bio-inspired herbicides and fungicides that may have more favorable environmental profiles than many synthetic pesticides.

Research has demonstrated that various synthetic derivatives of 2-benzoxazolinone exhibit potent herbicidal and fungicidal properties. e3s-conferences.org For example, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have shown significant herbicidal action and activity against fungal pathogens like Fusarium oxysporum and Verticillium dahlia. e3s-conferences.org Structure-activity relationship (SAR) studies are crucial in this area to optimize the molecular scaffold for maximum efficacy and selectivity. cabidigitallibrary.orgnih.gov By systematically modifying the core benzoxazolinone structure and evaluating the biological activity of the resulting analogues, researchers can identify compounds with high potency against target weeds or pathogens while minimizing effects on crops and non-target organisms. wjbphs.commdpi.com

Future innovation should focus on designing derivatives that are not only effective but also biodegradable, reducing their environmental persistence. The ultimate goal is to leverage the chemical ecology of benzoxazinoids to create a new generation of crop protection agents that are both effective and compatible with sustainable agricultural practices.

Unraveling Novel Biotransformation Pathways and Their Enzymology

The environmental fate and biological activity of 2-benzoxazolinone (BOA) are intrinsically linked to its biotransformation by soil and endophytic microorganisms. asm.orgfrontiersin.org While several key degradation pathways have been identified, a complete picture of the enzymology and the full range of possible metabolites is still emerging.

A primary biotransformation route involves the hydrolytic opening of the lactam ring by a γ-lactamase, a reaction observed in fungi like Fusarium species and the bacterium Acinetobacter calcoaceticus, to produce 2-aminophenol (B121084) (2AP). frontiersin.orgresearchgate.net This intermediate can then be detoxified through malonylation to form N-(2-hydroxyphenyl)malonamic acid (HPMA) or oxidized to the more bioactive 2-amino-3H-phenoxazin-3-one (APO). researchgate.netresearchgate.net In Fusarium verticillioides, the genes responsible for this two-step detoxification process have been mapped to two loci, FDB1 (hydrolysis) and FDB2 (malonylation). researchgate.net Another key enzyme, a metal-dependent hydrolase named CbaA, has been identified in Pigmentiphaga sp. as responsible for the degradation of a chlorinated BOA derivative. asm.org

Future research should focus on isolating and characterizing the specific enzymes—such as lactamases, acetyltransferases, and oxidases—involved in these transformations from a wider range of soil and plant-associated microbes. asm.orgresearchgate.net This includes exploring novel reactions, such as the nitration of BOA derivatives by bacteria, which adds another layer of complexity to its environmental chemistry. frontiersin.orgresearchgate.net Elucidating these pathways and the responsible enzymes will not only enhance our understanding of BOA's ecological role but could also provide novel biocatalysts for bioremediation or the biotechnological production of valuable chemical derivatives.

Table 1: Microbial Biotransformation of 2-Benzoxazolinone (BOA) and Key Intermediates

| Microorganism(s) | Substrate | Key Intermediate(s) | Major Transformation Product(s) | Enzyme/Gene Locus Implicated |

|---|---|---|---|---|

| Fusarium verticillioides, Fusarium sambucinum | BOA | 2-Aminophenol (2AP) | N-(2-hydroxyphenyl)malonamic acid (HPMA) | FDB1 (lactamase), FDB2 (malonyl-CoA N-acetyltransferase) researchgate.net |

| Soil Bacteria & Fungi (e.g., Gaeumannomyces graminis) | BOA | 2-Aminophenol (2AP) | 2-Amino-3H-phenoxazin-3-one (APO) | Phenoxazine synthase (presumed) researchgate.netnih.gov |

| Endophytic Fungi (e.g., Plectosporium tabacinum) | HBOA (precursor metabolite) | o-Aminophenol | N-(2-hydroxyphenyl)acetamide, APO, Nitrated acetamides asm.orgnih.gov | Not specified |

| Pigmentiphaga sp. | 6-Chloro-2-benzoxazolinone (CDHB) | Not detailed | 2-Amino-5-chlorophenol (2A5CP) | CbaA (metal-dependent hydrolase) asm.org |

| Soil Environment (mixed microbial community) | BOA | APO | 2-Acetylamino-(3H)-phenoxazin-3-one (AAPO) | Acetyltransferase (presumed) researchgate.net |

Table 2: Half-lives of BOA and its Biotransformation Products in Soil

| Compound | Half-life (days) at 3000 nmol/g soil | Half-life (days) at 30,000 nmol/g soil |

|---|---|---|

| 2-Benzoxazolinone (BOA) | 3.1 researchgate.net | 31 researchgate.net |

| 2-Amino-3H-phenoxazin-3-one (APO) | 2.7 researchgate.net | 45 researchgate.net |

| 2-Acetylamino-(3H)-phenoxazin-3-one (AAPO) | 2.1 researchgate.net | Not reported |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-benzoxazolinone hydrate?

- Methodology :

- Synthesis : 2-Benzoxazolinone derivatives are synthesized via ring-opening reactions. For example, heating 2-methylbenzoxazole with sodium hydride and ethyl benzoate in dry toluene at 70°C for 12 hours yields phenacylbenzoxazoles . Adjust stoichiometry and reaction time based on target derivatives.

- Purification : Recrystallization from ethanol or methanol is effective. Monitor decomposition kinetics (e.g., first-order kinetics at pH 7.0 with a half-life of 24 minutes) to avoid degradation during purification .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Decomposition pH | 7.0 | |

| Half-life at 40°C | 24 minutes |

Q. How can this compound be characterized analytically?

- Methodology :

- UV Spectroscopy : Monitor absorption at 270 nm (λmax for 2-benzoxazolinone) to track stability. Heating solutions above 55°C alters UV spectra, indicating decomposition .

- IR Spectroscopy : Compare with authentic samples (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the oxazolinone ring) .

- Chromatography : Use HPLC with C18 columns and methanol/water mobile phases for purity assessment.

- Key Data :

| Property | Value | Reference |

|---|---|---|

| UV λmax | 270 nm | |

| Molecular Formula | C7H7NO3 |

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodology :

- Kinetic Studies : Use phosphate buffer (pH 7.0) to study decomposition rates. First-order kinetics dominate initial phases (40 minutes), with activation energy calculated via Arrhenius plots .

- Storage : Store in anhydrous, airtight containers at 4°C to minimize hydrolysis. Avoid exposure to strong oxidizing agents .

Advanced Research Questions

Q. How does this compound function as a pharmacophore in inhibiting viral enzymes?

- Methodology :

- Molecular Docking : Model interactions between the 2-benzoxazolinone ring and enzyme active sites (e.g., HIV protease). The carbonyl group forms hydrogen bonds with Asp-29/Asp-30 residues .

- Structure-Activity Relationships (SAR) : Modify substituents on the sulfonamide moiety while retaining the oxazolinone core to optimize binding affinity .

- Key Data :

| Target | IC50 | Reference |

|---|---|---|

| HIV Protease | 5 nM |

Q. How can contradictory data on hydrate morphology inform experimental design for this compound?

- Methodology :

- Morphological Analysis : Use XRD or SEM to assess hydrate distribution. Patchy hydrate saturation (observed in gas hydrates) may apply, where heterogeneous distributions affect conductivity and stiffness .

- Computational Modeling : Simulate hydrate-sediment interactions using tools like LARS (Large Reservoir Simulator) to predict physical properties under varying saturation .

Q. What advanced spectroscopic techniques resolve ambiguities in 2-benzoxazolinone derivative identification?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., 135.12 g/mol for anhydrous form) .

- Solid-State NMR : Characterize hydrate vs. anhydrous forms by comparing <sup>13</sup>C chemical shifts of the oxazolinone ring .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid aerosol formation. Solubility in DMSO/methanol allows safe dilution before disposal .

- First Aid : For skin contact, wash with water; for inhalation, move to fresh air. Avoid incompatible reagents (e.g., strong oxidizers) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.